2-Bromo-3-nitrotoluene
Overview
Description
2-Bromo-3-nitrotoluene is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a nitro group at the 2 and 3 positions, respectively. This compound is a yellow solid at room temperature and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2-Bromo-3-nitrotoluene is a chemical compound with the molecular formula CH3C6H3(NO2)Br
It’s known that nitroaromatic compounds like this compound can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It’s known that the compound can be used in the preparation of unsymmetrical dimethyl dinitro biphenyl, via the ullmann reaction . This suggests that it can participate in electrophilic aromatic substitution reactions, where it can interact with its targets and induce changes.
Biochemical Pathways
As a nitroaromatic compound, it may potentially interfere with electron transport, protein functionality, and dna synthesis, given the reactivity of nitro groups .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (21603 g/mol), boiling point (135-136 °C), and density (0803 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Result of Action
Nitroaromatic compounds can cause oxidative stress and potential cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound should be stored in a dry, room-temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various organic reactions, such as the Ullmann reaction
Molecular Mechanism
It is known that the compound can participate in organic reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that the compound can participate in organic reactions , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrotoluene typically involves a multi-step process starting from toluene. The steps include:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrotoluene.
Bromination: The nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Major Products:
Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield 2-methoxy-3-nitrotoluene.
Reduction: The reduction of the nitro group results in 2-Bromo-3-aminotoluene
Scientific Research Applications
2-Bromo-3-nitrotoluene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
- 2-Bromo-4-nitrotoluene
- 2-Bromo-5-nitrotoluene
- 2-Iodo-3-nitrotoluene
Comparison: 2-Bromo-3-nitrotoluene is unique due to the specific positioning of the bromine and nitro groups, which affects its reactivity and the types of reactions it can undergo. For instance, 2-Bromo-4-nitrotoluene has the nitro group at the 4-position, which changes its chemical behavior and the products formed in reactions .
Properties
IUPAC Name |
2-bromo-1-methyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAAVRIWNMTOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282877 | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41085-43-2 | |
Record name | 41085-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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